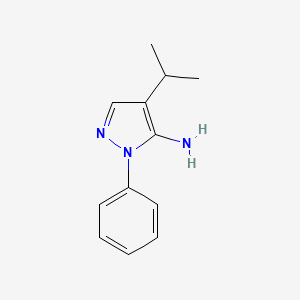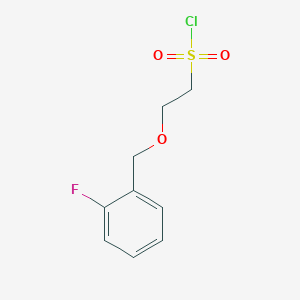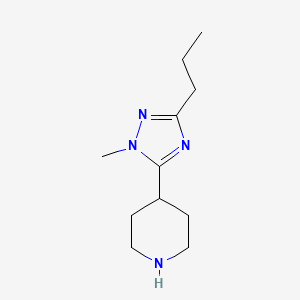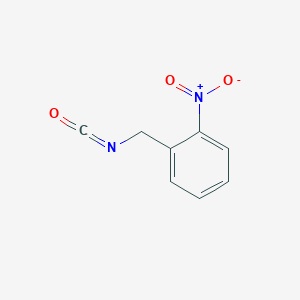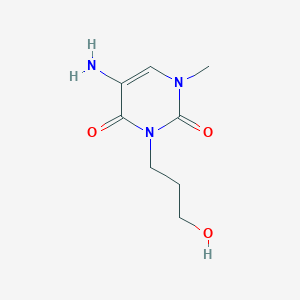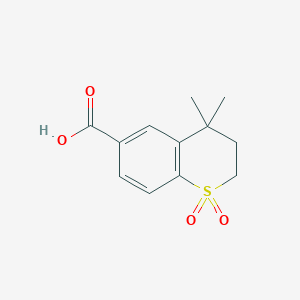
4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid is a complex organic compound known for its unique chemical structure and diverse applications. This compound belongs to the thiochromene family, characterized by a sulfur-containing chromene ring. Its distinct molecular configuration makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of tert-butanol with formaldehyde in the presence of synthetic zeolites and phosphoric acid as catalysts . The reaction is carried out in an autoclave at temperatures ranging from 100°C to 150°C and pressures of 0.5 to 0.6 MPa .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of synthetic zeolites such as NaA, CaA, and NaX with specific pore sizes can enhance the selectivity and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific molecular pathways.
Industry: It is employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing the activity of these targets and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in therapeutic and research applications.
Comparison with Similar Compounds
- 2- (4,4-dimethyl-1,3-dioxo-3,4-dihydro-2 (1H)-isoquinolinyl)acetamide
- 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Uniqueness: 4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid stands out due to its sulfur-containing chromene ring, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications.
Properties
Molecular Formula |
C12H14O4S |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O4S/c1-12(2)5-6-17(15,16)10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
MOPJPODBMIGXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


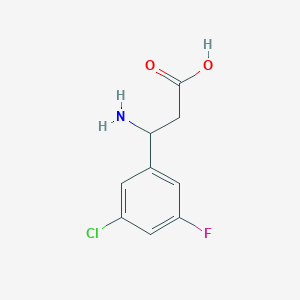
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
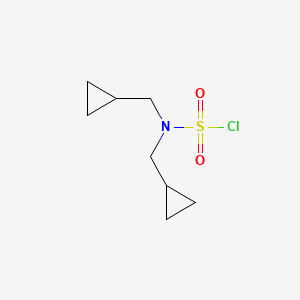
![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)
